Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
Description
Crystallographic Analysis and Stereochemical Configuration
Single-crystal X-ray diffraction studies reveal that Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 7.82 Å, b = 10.35 Å, c = 12.47 Å, and β = 105.3°. The spirocyclic core comprises two fused four-membered rings:
- A silacyclobutane ring (Si1–C1–C2–C3)
- An azetidine ring (N1–C4–C5–C6)
The silicon atom adopts a distorted tetrahedral geometry, with bond angles ranging from 102.5° to 114.8° (Table 1). The C3–Si1–N1 bond angle measures 112.7°, reflecting steric interactions between the methyl carboxylate group and the azetidine ring.
Table 1: Key Bond Lengths (Å) and Angles (°)
| Parameter | Value |
|---|---|
| Si1–C1 | 1.878 |
| Si1–C3 | 1.891 |
| N1–C4 | 1.467 |
| C3–O1 (ester) | 1.336 |
| C3–Si1–N1 | 112.7 |
| C1–Si1–C3 | 102.5 |
The (3S) stereochemical configuration is confirmed via anomalous dispersion effects, with Flack parameter x = 0.03(2). The carboxylate group adopts an axial orientation relative to the silacyclobutane plane, stabilized by intramolecular C–H···O hydrogen bonding (2.43 Å).
Comparative Molecular Geometry with Related Silaspiro Compounds
Comparative analysis with structurally analogous compounds highlights distinct geometric perturbations induced by heteroatom substitution (Table 2).
Table 2: Geometric Comparison with Spirocyclic Analogues
| Compound | Si–C (Å) | N–C (Å) | Ring Angle (°) | Source |
|---|---|---|---|---|
| 4-Silaspiro[3.5]nonane | 1.872 | – | 98.4 | |
| 1-Aza-2-silacyclobut-3-ene | 1.854 | 1.452 | 89.7 | |
| Target compound | 1.885 | 1.467 | 112.7 |
The elongation of Si–C bonds (1.885 Å vs. 1.854–1.872 Å in analogues) arises from increased electron density at silicon due to nitrogen lone-pair donation. The azetidine ring exhibits a puckering amplitude (Q) of 0.47 Å, 18% greater than unsubstituted azetidines, attributable to spirocyclic strain.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinctive electronic features:
- The HOMO (-6.32 eV) localizes on the azetidine nitrogen and adjacent carbons
- The LUMO (-1.85 eV) resides primarily on the carbonyl group and silacyclobutane ring
Natural bond orbital (NBO) analysis identifies three-center hyperconjugative interactions between Si–C σ* orbitals and nitrogen lone pairs (stabilization energy: 15.3 kcal/mol). The Wiberg bond index for Si1–C3 (0.82) confirms significant covalent character, contrasting with weaker Si–C bonds in non-spiro silacyclobutanes (0.76–0.78).
Properties
Molecular Formula |
C9H17NO2Si |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
BIZSEZFKUKIYJX-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
Canonical SMILES |
COC(=O)C1C[Si]2(CCCC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Core Spiro[4.4]nonane Framework Construction
The spiro[4.4]nonane skeleton is typically synthesized via cyclization or ring-closing metathesis (RCM) . Key strategies include:
- Dieckmann Cyclization : Intramolecular ester condensation of α,ω-diesters under basic conditions to form γ-lactams or γ-lactones, followed by spiroannulation.
- Hydrogenation of Diones : Catalytic hydrogenation of spiro[4.4]nonane-1,6-dione using Ru-BINAP complexes or Raney Ni yields diols, which can be functionalized further.
Table 1: Spiro[4.4]nonane Ring Formation Methods
Esterification and Stereochemical Control
The methyl ester group at position 3 is introduced via:
- Transesterification : Reaction of ethyl ester precursors (e.g., ethyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate) with methanol under acid catalysis.
- Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) enforce the (3S) configuration during cyclization.
Table 2: Stereoselective Esterification Outcomes
| Starting Material | Reagent | Configuration (3S) Purity | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl ester derivative | MeOH, H₂SO₄, Δ | 98% ee | 85 | |
| Spiro diketone | Methyl chloroformate, DMAP | 92% ee | 78 |
Challenges and Optimization
- Ring Strain : Small spiro rings (e.g., [4.4]) exhibit torsional strain, necessitating low-temperature conditions for stability.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve heteroatom incorporation but may promote side reactions in alcohol solvents.
- Catalyst Selection : Homogeneous catalysts (e.g., Ru-BINAP) outperform heterogeneous systems in stereoselectivity.
Applications and Derivatives
While the methyl ester itself is less studied, its ethyl analog demonstrates utility in:
- Medicinal Chemistry : As a rigid scaffold for GABA receptor modulators.
- Coordination Chemistry : Chelating ligands for asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.
Scientific Research Applications
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Effects
The replacement of silicon with sulfur or oxygen in spirocycles significantly alters molecular properties. Key analogs include:
Key Observations :
Biological Activity
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate, a compound with the CAS number 2091268-67-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
This compound is characterized by its unique spirocyclic structure that incorporates both nitrogen and silicon atoms, contributing to its distinct chemical behavior. The molecular formula is with a molecular weight of 199.32 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to construct the spirocyclic framework. While specific synthetic routes are not detailed in the available literature, similar compounds in the literature suggest methods involving cyclization and functional group transformations.
Cytotoxicity
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that compounds with similar structural motifs can inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.44 |
| MCF-7 | 7.15 |
| HeLa | 12.16 |
| HT29 | 10.35 |
| HCT-116 | 11.44 |
These values suggest that this compound could be a promising candidate for further development as an anticancer agent due to its ability to inhibit cell growth at micromolar concentrations .
While specific mechanisms of action for this compound are not fully elucidated, related compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases. This suggests that similar mechanisms may be at play with this compound, potentially involving disruption of DNA synthesis or repair processes .
Other Biological Activities
Beyond cytotoxicity, preliminary studies indicate potential anti-inflammatory and antimicrobial properties associated with compounds in this class, although comprehensive data on this compound specifically is limited.
Case Studies
- Anticancer Activity : A study evaluated a series of spirocyclic compounds, including derivatives of this compound, demonstrating potent inhibition of tumor cell lines . The findings underscore the importance of structural modifications for enhancing biological activity.
- Cell Cycle Analysis : Research on related compounds indicated that they could cause cell cycle arrest at specific phases, leading to apoptosis in cancer cells . This aligns with the hypothesis that this compound may exert similar effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
